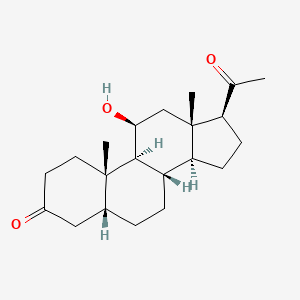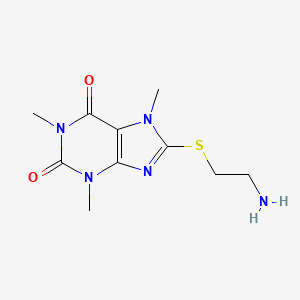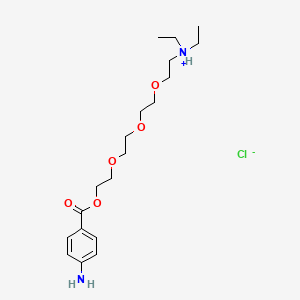
(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne is an organic compound with a complex structure that includes both an alkyne and an alkene functional group
Vorbereitungsmethoden
The synthesis of (E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne typically involves multi-step organic reactions. One common method includes the use of ethoxyethanol as a starting material, which undergoes a series of reactions including alkylation, elimination, and coupling reactions to form the desired product. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound.
Analyse Chemischer Reaktionen
(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, leading to the formation of different ethers or alcohols.
Addition: The alkyne and alkene groups can participate in addition reactions with halogens or hydrogen halides to form dihalides or haloalkanes.
Wissenschaftliche Forschungsanwendungen
(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the alkyne and alkene groups, which can undergo various chemical transformations. These functional groups can interact with molecular targets such as enzymes, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne can be compared with other compounds that have similar functional groups:
(E)-12-(1-Methoxyethoxy)dodec-5-en-3-yne: Similar structure but with a methoxy group instead of an ethoxy group.
This compound: Similar structure but with different substituents on the alkyne or alkene groups.
This compound: Compounds with similar chain lengths but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting reactivity, which can be exploited in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
58763-67-0 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
(E)-12-(1-ethoxyethoxy)dodec-5-en-3-yne |
InChI |
InChI=1S/C16H28O2/c1-4-6-7-8-9-10-11-12-13-14-15-18-16(3)17-5-2/h8-9,16H,4-5,10-15H2,1-3H3/b9-8+ |
InChI-Schlüssel |
AFFLAKUHPBBSGC-CMDGGOBGSA-N |
Isomerische SMILES |
CCC#C/C=C/CCCCCCOC(C)OCC |
Kanonische SMILES |
CCC#CC=CCCCCCCOC(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
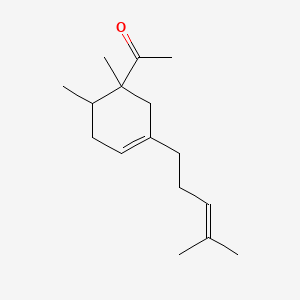
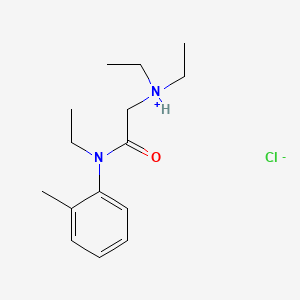
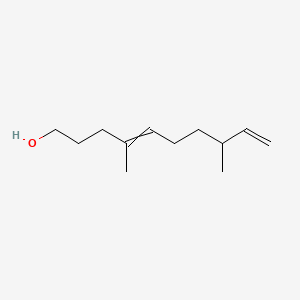
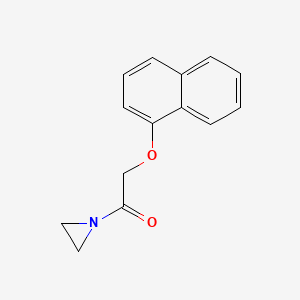
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)
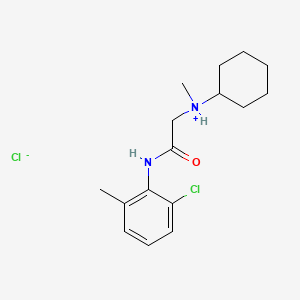
![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
